molecular formula C6H10F2O2 B6178740 2-(difluoromethyl)-2-methylbutanoic acid CAS No. 2252274-96-5

2-(difluoromethyl)-2-methylbutanoic acid

Cat. No. B6178740
CAS RN: 2252274-96-5
M. Wt: 152.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(difluoromethyl)-2-methylbutanoic acid” is a type of organic compound that belongs to the class of carboxylic acids. It contains a difluoromethyl group (-CF2H), which is a functional group in organic chemistry that consists of two fluorine atoms and one hydrogen atom attached to a carbon atom. This group is known for its unique physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving “2-(difluoromethyl)-2-methylbutanoic acid” would likely be influenced by the presence of the difluoromethyl group and the carboxylic acid group. The difluoromethyl group could potentially participate in various types of reactions, such as nucleophilic substitutions or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(difluoromethyl)-2-methylbutanoic acid” would be influenced by its molecular structure. The presence of the difluoromethyl group could potentially affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of “2-(difluoromethyl)-2-methylbutanoic acid” would depend on its intended use. For instance, difluoromethylated compounds are often used in medicinal chemistry due to their unique physicochemical properties .

Safety and Hazards

The safety and hazards associated with “2-(difluoromethyl)-2-methylbutanoic acid” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and the specific context in which it is used .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into the development of new difluoromethylation reagents and methods . This could potentially lead to new ways to synthesize “2-(difluoromethyl)-2-methylbutanoic acid” and similar compounds in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-2-methylbutanoic acid involves the introduction of a difluoromethyl group onto a butanoic acid molecule. This can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "2-methylbutanoic acid", "difluoromethane", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Preparation of difluoromethyl magnesium bromide by reacting difluoromethane with magnesium in diethyl ether.", "Step 2: Addition of the difluoromethyl group to 2-methylbutanoic acid using difluoromethyl magnesium bromide as the reagent and a catalyst such as copper(I) iodide.", "Step 3: Acidification of the reaction mixture with hydrochloric acid to obtain the desired product.", "Step 4: Neutralization of the acidified mixture with sodium hydroxide.", "Step 5: Extraction of the product with ethyl acetate.", "Step 6: Washing of the organic layer with sodium bicarbonate solution and drying with magnesium sulfate.", "Step 7: Evaporation of the solvent to obtain the final product, 2-(difluoromethyl)-2-methylbutanoic acid." ] }

CAS RN

2252274-96-5

Product Name

2-(difluoromethyl)-2-methylbutanoic acid

Molecular Formula

C6H10F2O2

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.